N-Ethylformanilide CAS 100-62-9 chemical properties
N-Ethylformanilide CAS 100-62-9 chemical properties
An In-depth Technical Guide to the Chemical Properties of N-Ethylformanilide
Senior Application Scientist Note: This guide is designed for researchers, scientists, and professionals in drug development. It aims to provide a comprehensive technical overview of N-Ethylformanilide. A critical point of clarification must be addressed at the outset: the provided CAS Number 100-62-9 corresponds to the chemical N-Methylenebenzenamine. The correct CAS Number for N-Ethylformanilide is 617-99-2. This guide will proceed by focusing on the chemical properties and applications of N-Ethylformanilide (CAS 617-99-2) . Due to its status as a less common laboratory chemical, direct experimental data is limited. Therefore, this guide will synthesize information and draw logical, experience-based parallels from closely related and well-documented analogs, including N-Methylformanilide (CAS 93-61-8), N-Ethylformamide (CAS 627-45-2), and N,N-Diethylformamide (CAS 617-84-5), to construct a robust and practical profile.
N-Ethylformanilide is a disubstituted amide containing a formyl group, an ethyl group, and a phenyl group attached to a central nitrogen atom. This structure imparts a combination of polarity from the amide bond and lipophilicity from the aromatic and alkyl substituents, making it a versatile intermediate in organic synthesis. Its properties are comparable to other N-substituted formamides and formanilides, which are often used as polar aprotic solvents and specialized reagents.
The expected physicochemical properties of N-Ethylformanilide are summarized below, with data from its analogs provided for context and estimation.
| Property | Estimated Value for N-Ethylformanilide | Comparative Data |
| CAS Number | 617-99-2 | N/A |
| Molecular Formula | C₉H₁₁NO | N/A |
| Molecular Weight | 149.19 g/mol | N/A |
| Appearance | Clear, colorless to pale yellow liquid | Consistent with N-Methylformanilide and N,N-Diethylformamide[1][2]. |
| Boiling Point | ~250-260 °C | N-Methylformanilide: 243-244 °C; N,N-Diethylformamide: 176-177 °C[1][2]. |
| Density | ~1.05 g/mL at 25 °C | N-Methylformanilide: 1.095 g/mL; N,N-Diethylformamide: 0.908 g/mL[1][2]. |
| Solubility | Soluble in organic solvents (alcohols, acetone, benzene); limited solubility in water. | N,N-Diethylformamide is miscible with ethanol, acetone, and benzene[1]. |
| Refractive Index | ~1.55 at 20 °C | N-Methylformanilide: 1.561; N,N-Diethylformamide: 1.434[1][2]. |
Synthesis of N-Ethylformanilide: Principles and Protocol
The synthesis of N-substituted formamides is a fundamental transformation in organic chemistry, pivotal for creating intermediates used in pharmaceuticals and materials science[3]. The most direct and industrially scalable methods involve the N-formylation of a corresponding amine.
Causality in Synthetic Design
For N-Ethylformanilide, the logical precursor is N-ethylaniline. The formyl group (–CHO) can be introduced using several reagents, with formic acid and its esters (like ethyl formate) being the most common choices due to their availability, cost-effectiveness, and straightforward reaction mechanisms[4].
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Formic Acid: Acts as a direct formylating agent. The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of formic acid, followed by the elimination of a water molecule. This is an equilibrium process, and removal of water (e.g., by azeotropic distillation) is often required to drive the reaction to completion.
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Ethyl Formate: This reagent facilitates formylation through an aminolysis reaction. The amine attacks the electrophilic carbonyl of the ester, leading to the formation of the desired formamide and ethanol as a byproduct[4]. This method can be advantageous as the reaction conditions are often milder.
General Synthetic Workflow
The diagram below illustrates the common synthetic pathway for producing N-Ethylformanilide from N-ethylaniline.
Caption: General workflow for the synthesis of N-Ethylformanilide.
Step-by-Step Experimental Protocol (Exemplary)
This protocol is based on the well-established formylation of amines using ethyl formate[4][5].
-
Reactor Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. The system should be protected from atmospheric moisture with a drying tube.
-
Charging Reactants: Charge the flask with N-ethylaniline (1.0 eq) and an excess of ethyl formate (2.0-3.0 eq). Using ethyl formate as both reagent and solvent is a common practice.
-
Reaction: Heat the mixture to reflux (approx. 54 °C, the boiling point of ethyl formate) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethyl formate and the ethanol byproduct under reduced pressure using a rotary evaporator.
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Purification: The resulting crude oil is purified by vacuum distillation to yield pure N-Ethylformanilide. Collect the fraction boiling at the expected temperature under the applied vacuum.
Core Reactivity: The Vilsmeier-Haack Reaction
One of the most significant applications of N-substituted formanilides, including N-Ethylformanilide, is their role in the Vilsmeier-Haack reaction[6][7]. This reaction is a cornerstone of synthetic chemistry, enabling the formylation of electron-rich aromatic and heteroaromatic compounds, which are key precursors in drug discovery[8][9].
Mechanistic Overview
The reaction proceeds in two main stages:
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Formation of the Vilsmeier Reagent: N-Ethylformanilide reacts with a halide donor, most commonly phosphorus oxychloride (POCl₃) or oxalyl chloride, to form a highly electrophilic chloroiminium ion. This species is the active formylating agent, known as the Vilsmeier reagent[7].
-
Electrophilic Aromatic Substitution: The electron-rich aromatic substrate attacks the electrophilic carbon of the Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aryl aldehyde.
The diagram below details the mechanism of the Vilsmeier-Haack reaction.
Caption: Mechanism of the Vilsmeier-Haack formylation reaction.
Field-Proven Insights
The choice of the N-substituted formanilide can influence reactivity. While N,N-Dimethylformamide (DMF) is most common, N-Methylformanilide and, by extension, N-Ethylformanilide are excellent alternatives, particularly when milder conditions are required or when DMF leads to side reactions. The bulky phenyl group can modulate the reagent's reactivity, sometimes leading to improved regioselectivity in complex substrates. This reaction is invaluable for synthesizing heterocyclic aldehydes, which are versatile building blocks for constructing the core scaffolds of many pharmaceutical agents[10].
Predicted Spectroscopic Signature
Characterization of N-Ethylformanilide relies on standard spectroscopic techniques. Based on its structure and data from analogs, its spectral features can be reliably predicted[11][12][13].
-
¹H NMR:
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Ethyl Group: A triplet signal around 1.1-1.3 ppm (–CH₃) and a quartet around 3.3-3.5 ppm (–CH₂–).
-
Aromatic Protons: A series of multiplets in the range of 7.2-7.5 ppm.
-
Formyl Proton: A singlet around 8.2-8.4 ppm. Due to restricted rotation around the C-N amide bond, two conformers (cis and trans) may be present, potentially leading to two distinct formyl proton signals[14].
-
-
¹³C NMR:
-
Ethyl Group: Signals around 13-15 ppm (–CH₃) and 40-45 ppm (–CH₂–).
-
Aromatic Carbons: Multiple signals between 120-145 ppm.
-
Carbonyl Carbon: A signal in the downfield region, typically around 162-165 ppm.
-
-
IR Spectroscopy:
-
C=O Stretch: A strong, characteristic absorption band around 1660-1680 cm⁻¹ for the tertiary amide carbonyl.
-
C-N Stretch: A band in the 1350-1400 cm⁻¹ region.
-
Aromatic C-H and C=C Stretches: Signals around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A peak at m/z = 149.
-
Key Fragmentation Patterns: Expect loss of the ethyl group ([M-29]⁺), loss of the formyl group ([M-29]⁺, same m/z but different fragment), and fragments corresponding to the N-ethylaniline cation.
-
Safety and Toxicological Profile
-
Hazards: Compounds in this class are generally considered irritants to the skin, eyes, and respiratory system[16]. Prolonged or repeated exposure may have systemic effects. Some formamides are classified as having potential reproductive toxicity[17].
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents, acids, and bases[15].
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). N-Methylformanilide (CAS 93-61-8): Your Go-To Solution for Efficient Organic Synthesis. Retrieved from [Link]
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Wikipedia. (2023). N-Methylformamide. Retrieved from [Link]
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ResearchGate. (n.d.). Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Properties and Handling of N,N-Diethylformamide (CAS 617-84-5). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ethylformamide. PubChem. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). N-Ethylformamide. NIST WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-ethyl-N-methylformamide. PubChem. Retrieved from [Link]
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Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]
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NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). N-formylation of amines using formic acid/ethyl formate under catalyst-and solvent-free conditions. Retrieved from [Link]
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JAPS. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
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Scholars Research Library. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-Methylformanilide. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PubMed Central. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
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YouTube. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. Retrieved from [Link]
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ResearchGate. (2025). Conformational behavior of N-methylformamide in the gas, matrix, and solution states as revealed by IR and NMR spectroscopic measurements and by theoretical calculations. Retrieved from [Link]
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